N-Fmoc-N-methyl-L-norleucine

Description

BenchChem offers high-quality N-Fmoc-N-methyl-L-norleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-N-methyl-L-norleucine including the price, delivery time, and more detailed information at info@benchchem.com.

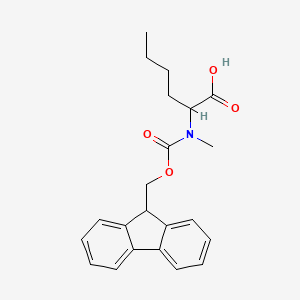

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZXDYZWHUAOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Fmoc-N-Me-Nle-OH in Peptidomimetic Design

Topic: Fmoc-N-Me-Nle-OH Chemical Structure and Molecular Weight Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine) is a specialized amino acid derivative used critically in the synthesis of peptide therapeutics.[1][2] Unlike standard amino acids, this compound features two strategic modifications: the substitution of the alpha-amino proton with a methyl group (N-methylation ) and the use of a straight-chain alkyl side chain (Norleucine ).

These structural alterations serve a dual purpose in drug development:

-

N-Methylation: Introduces steric hindrance that restricts backbone flexibility, forcing peptides into bioactive conformations (often turns or helices) while simultaneously blocking proteolytic cleavage sites, thereby extending in vivo half-life.

-

Norleucine Substitution: Acts as an isostere for Methionine (Met) or Leucine (Leu) but eliminates the oxidation-prone sulfur atom of Methionine, significantly increasing the chemical stability of the final drug product.

Chemical Identity & Properties

The following data establishes the baseline chemical identity for quality control and stoichiometry calculations in Solid Phase Peptide Synthesis (SPPS).

| Property | Specification |

| Chemical Name | Fmoc-N-methyl-L-norleucine |

| CAS Number | 112883-42-8 |

| Molecular Formula | C₂₂H₂₅NO₄ |

| Molecular Weight (Average) | 367.44 g/mol |

| Monoisotopic Mass | 367.178 Da |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Purity Standard | ≥ 98.0% (HPLC) |

| Chirality | L-isomer (S-configuration) |

Structural Analysis & Functional Logic[1]

To understand the utility of Fmoc-N-Me-Nle-OH, one must deconstruct it into its three functional modules. Each component plays a distinct role in the synthesis and final activity of the peptide.

Structural Decomposition Diagram

The following diagram illustrates the functional logic of the molecule, separating the protecting group from the pharmacophore elements.

Figure 1: Functional decomposition of Fmoc-N-Me-Nle-OH showing the role of each molecular component in synthesis and drug design.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Coupling N-methylated amino acids is notoriously difficult due to steric hindrance. The methyl group on the nitrogen atom creates a clash that impedes the approach of the incoming activated carboxylate. Standard protocols (e.g., HBTU/DIC) often result in incomplete coupling or deletion sequences.

Optimized Coupling Workflow

Objective: Efficiently couple Fmoc-N-Me-Nle-OH to a resin-bound peptide or couple the next amino acid onto the N-methylated N-terminus.

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

-

Solvent: DMF/NMP (1:1 ratio improves swelling).

Step-by-Step Protocol

-

Resin Preparation:

-

Swell resin in DMF for 30 minutes.

-

Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min).[3]

-

Note: N-methylated residues are prone to diketopiperazine (DKP) formation if left as a dipeptide free amine. Proceed immediately to coupling.

-

-

Activation (Pre-activation is critical):

-

Dissolve Fmoc-N-Me-Nle-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

-

Add DIPEA (6.0 eq).

-

Allow to activate for exactly 30-60 seconds. Do not over-activate, as this risks racemization.

-

-

Coupling:

-

Monitoring (The Chloranil Test):

-

Do NOT use the Kaiser Test. The Kaiser test detects primary amines and will yield a false negative for N-methylated (secondary) amines.

-

Use the Chloranil Test.

-

Positive (Free secondary amine): Dark Blue/Green beads.

-

Negative (Coupled): Colorless/Yellow beads.

-

-

Workflow Diagram for Difficult Couplings

Figure 2: Decision matrix for coupling sterically hindered N-methyl amino acids in SPPS.

Storage and Stability

To maintain the integrity of Fmoc-N-Me-Nle-OH, strict adherence to storage protocols is required to prevent hydrolysis of the Fmoc group or racemization.

-

Temperature: Store at +2°C to +8°C for short term; -20°C for long term (>1 month).

-

Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.

-

Moisture: Hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

References

-

Sigma-Aldrich. "Fmoc-N-Me-Nle-OH Product Specification & COA." Merck KGaA.[5] Link

-

PubChem. "N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-norleucine Compound Summary."[2] National Library of Medicine.[2] Link[2]

-

BenchChem. "The Pivotal Role of N-Methylated Amino Acids in Biological Systems." BenchChem Technical Guides. Link

-

Aapptec. "Guide to Solid Phase Peptide Synthesis: N-Methyl Amino Acid Coupling." Aapptec Technical Support. Link

-

Bachem. "Fmoc-N-Me-Nle-OH Product Data." Bachem Online Shop. Link

Sources

Fmoc-N-methyl-2-aminohexanoic Acid (Fmoc-N-Me-Nle-OH): A Comprehensive Guide to Properties, Synonyms, and Advanced SPPS Integration

Executive Summary

In the landscape of modern peptide engineering and drug development, the structural modification of natural amino acid sequences is a primary strategy for overcoming poor pharmacokinetic properties. Fmoc-N-methyl-2-aminohexanoic acid , widely known by its synonym Fmoc-N-Me-Nle-OH , is a highly specialized, non-natural amino acid building block. By combining the aliphatic stability of norleucine (Nle) with the conformational and proteolytic resistance imparted by N-methylation, this compound serves as a critical tool for synthesizing therapeutic peptides with extended in vivo half-lives and enhanced bioavailability.

This whitepaper provides an authoritative analysis of Fmoc-N-Me-Nle-OH, detailing its chemical identity, the mechanistic rationale for its use, and field-proven Solid-Phase Peptide Synthesis (SPPS) protocols designed to overcome the steric hindrance inherent to N-methylated secondary amines.

Chemical Identity and Synonyms

Fmoc-N-Me-Nle-OH is an N-alpha-methylated derivative of norleucine, protected at the N-terminus by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group provides temporary protection of the secondary amine during SPPS, allowing for controlled, stepwise peptide elongation.

To ensure clarity across literature and commercial sourcing, the quantitative data and recognized nomenclature for this molecule are summarized below.

Table 1: Quantitative Chemical Data and Nomenclature

| Property | Value / Description |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |

| Common Synonyms | Fmoc-N-Me-Nle-OH; Fmoc-N-methyl-L-norleucine; N-Fmoc-N-methyl-L-norleucine; Fmoc-Nα-methyl-L-norleucine |

| CAS Registry Number | 112883-42-8 |

| PubChem CID | 7019522 |

| Molecular Formula | C22H25NO4 |

| Molecular Weight | 367.44 g/mol |

| Topological Polar Surface Area | 66.8 Ų |

| Storage Temperature | 2-8°C (Sealed, dry environment) |

Data corroborated via [1].

Mechanistic Insights: The Rationale for N-Me-Nle Substitution

The incorporation of Fmoc-N-Me-Nle-OH into a peptide sequence is rarely arbitrary; it is a calculated engineering choice designed to solve two distinct biochemical liabilities: oxidation and proteolysis .

The Norleucine (Nle) Advantage: Eliminating Oxidation

Methionine (Met) is a standard aliphatic amino acid, but its thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide or sulfone. This oxidation can occur during peptide synthesis (cleavage/deprotection steps) or in vivo, often leading to a loss of biological activity. Norleucine is an isostere of methionine; it features a straight, four-carbon aliphatic side chain (-CH₂-CH₂-CH₂-CH₃) that mimics the steric bulk and hydrophobicity of methionine but entirely lacks the sulfur atom. Substituting Met with Nle preserves the peptide's binding affinity while rendering the residue completely resistant to oxidation.

The N-Methylation Advantage: Proteolytic Stability and Conformational Control

Endogenous peptidases rapidly degrade therapeutic peptides by hydrolyzing the amide bonds of the peptide backbone. By replacing the native hydrogen atom on the amide nitrogen with a methyl group (N-methylation), the peptide bond is shielded by steric bulk, preventing the enzymatic nucleophilic attack required for proteolysis. Furthermore, removing the amide hydrogen eliminates a hydrogen-bond donor, which disrupts local secondary structures and increases the lipophilicity (and thus, intestinal permeability) of the peptide. N-methylation also significantly lowers the energy barrier between the cis and trans isomers of the peptide bond, allowing researchers to force specific turn conformations that enhance receptor binding affinity.

Diagram 1: Mechanistic pathways showing how Fmoc-N-Me-Nle-OH resolves native peptide liabilities.

Experimental Protocols: SPPS with Fmoc-N-Me-Nle-OH

While the pharmacological benefits of N-methylated amino acids are immense, they introduce significant challenges during Solid-Phase Peptide Synthesis (SPPS).

The Causality of the Challenge: When Fmoc-N-Me-Nle-OH is successfully coupled and subsequently deprotected, the resulting N-terminal amine on the resin is a secondary amine. The steric bulk of the N-methyl group severely hinders the nucleophilic attack required to couple the next incoming amino acid. Standard coupling reagents (like DIC/HOBt) are kinetically too slow to drive this reaction to completion, leading to truncated sequences or deletion sequences.

To overcome this, highly reactive uronium salts, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), must be utilized. HATU generates a highly reactive OAt ester intermediate that accelerates the coupling rate, overcoming the steric barrier of the secondary amine[2].

Furthermore, standard colorimetric monitoring (the Kaiser test) relies on ninhydrin, which only reacts with primary amines. To validate the coupling onto an N-methylated residue, a Chloranil test must be employed.

Step-by-Step Methodology: Elongating an N-Methylated Peptide

This self-validating protocol details the coupling of an incoming Fmoc-amino acid onto the resin-bound, deprotected N-Me-Nle secondary amine.

Reagents Required:

-

Fmoc-Amino Acid (incoming)

-

HATU (Coupling reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

2% Acetaldehyde in DMF & 2% Chloranil in DMF (for testing)

Step 1: Fmoc Deprotection of Resin-Bound N-Me-Nle

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 2: Pre-activation of the Incoming Amino Acid Note: Pre-activation time must be kept strictly under 2 minutes to prevent epimerization of the incoming amino acid, a common side reaction when using highly reactive reagents like HATU[3].

-

Dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 3.9 equivalents of HATU in a minimal volume of DMF.

-

Add 8.0 equivalents of DIPEA to the solution. Stir for 1 minute to form the active ester.

Step 3: Coupling Reaction (Double Coupling Strategy)

-

Add the activated amino acid solution to the resin containing the deprotected N-Me-Nle secondary amine.

-

Agitate at room temperature for 2 to 3 hours (significantly longer than standard 45-minute couplings).

-

Drain the resin and wash with DMF (3 × 1 min).

-

Mandatory Double Coupling: Repeat Steps 2 and 3 with fresh reagents to ensure maximum conversion.

Step 4: Analytical Validation (The Chloranil Test)

-

Transfer a few beads of the resin to a small glass test tube.

-

Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

-

Let stand at room temperature for 5 minutes.

-

Interpretation:

-

Colorless or pale yellow beads: The coupling is complete (secondary amine has been successfully acylated).

-

Dark blue or green beads: The coupling is incomplete (free secondary amine remains).

-

Step 5: Capping (If Chloranil Test is slightly positive) To prevent deletion sequences, any unreacted secondary amines must be permanently capped.

-

Treat the resin with a solution of Acetic Anhydride (Ac₂O) / DIPEA / DMF (1:2:7 v/v/v) for 15 minutes.

-

Wash thoroughly with DMF and proceed to the next synthesis cycle.

Diagram 2: SPPS workflow optimized for coupling onto the sterically hindered N-Me-Nle residue.

Conclusion

Fmoc-N-Me-Nle-OH is an indispensable building block for modern peptide chemists seeking to engineer metabolically stable, oxidation-resistant therapeutics. While its incorporation demands rigorous modifications to standard SPPS workflows—specifically the use of HATU for activation and the Chloranil test for monitoring—the resulting pharmacological benefits heavily outweigh the synthetic complexities. By strictly adhering to optimized double-coupling and capping protocols, researchers can reliably synthesize high-purity N-methylated peptide sequences.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7019522, N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-norleucine." PubChem. Available at:[Link]

Sources

Engineering Oxidation-Resistant Therapeutic Peptides: The Role of Methionine Isosteres

Executive Summary

The transition of peptides from biological probes to systemic therapeutics is frequently bottlenecked by their physicochemical instability. Among the canonical amino acids, Methionine (Met) represents a critical liability due to the high susceptibility of its thioether side chain to oxidation. This degradation pathway not only complicates manufacturing and storage but can also abrogate target binding affinity and induce unwanted immunogenicity.

This technical guide explores the rational substitution of methionine with oxidation-resistant (OXR) isosteres—most notably Norleucine (Nle) and Difluoromethionine (DFM) . By replacing the reactive sulfur atom while preserving the steric and hydrophobic properties of the side chain, peptide engineers can design self-validating, highly stable therapeutic candidates.

The Chemical Liability of Methionine

Methionine contains a nucleophilic thioether linkage (–CH₂–CH₂–S–CH₃). The sulfur atom possesses two lone pairs of electrons, making it highly reactive toward Reactive Oxygen Species (ROS), peroxides, and even atmospheric oxygen over time[1].

During Solid-Phase Peptide Synthesis (SPPS), specifically during the final global deprotection step using trifluoroacetic acid (TFA), methionine is notoriously prone to two stubborn side reactions:

-

Oxidation: Yielding methionine sulfoxide[Met(O), +16 Da] and, under extreme conditions, methionine sulfone[Met(O₂), +32 Da].

-

S-alkylation: The thioether can act as a nucleophile against carbocations generated from protecting groups (e.g., t-butyl cations), forming sulfonium salts[2].

While the "methionine-aromatic" interaction motif is a known driving force for protein folding and receptor binding[3], the spontaneous oxidation of Met increases polarity, disrupts these hydrophobic interactions, and alters the pharmacological profile of the peptide.

Methionine oxidation pathways compared to the inherent stability of the norleucine isostere.

Rational Design: Selecting the Optimal Isostere

To circumvent oxidation without destroying the peptide's biological activity, structural isosteres are employed. An ideal isostere mimics the van der Waals volume and hydrophobicity of methionine while eliminating the reactive electron pairs.

Norleucine (Nle): The Gold Standard

Norleucine replaces the thioether sulfur (–S–) with a methylene group (–CH₂–), resulting in a straight aliphatic chain (–CH₂–CH₂–CH₂–CH₃). Because the atomic radius of a methylene group closely matches that of a sulfur atom, Nle fits perfectly into the hydrophobic pockets originally occupied by Met. Recent breakthroughs in peptide vaccine manufacturability have demonstrated that substituting Met with Nle creates "OXR antigens" that retain full Major Histocompatibility Complex (MHC) binding and T-cell recognition while achieving near-infinite shelf stability[4].

Difluoromethionine (DFM): The Spectroscopic Probe

For applications requiring the retention of the sulfur atom (e.g., specific enzymatic interactions), Difluoromethionine (–CH₂–CH₂–S–CHF₂) is utilized. The highly electronegative fluorine atoms withdraw electron density from the sulfur, significantly raising its oxidation potential. Furthermore, DFM serves as a bioorthogonal ¹⁹F NMR probe, allowing researchers to study protein-peptide structural dynamics without background interference[5].

Quantitative Comparison of Methionine and Key Isosteres

| Amino Acid / Isostere | Side-Chain Structure | van der Waals Volume (ų) | Oxidation Susceptibility | Primary Application |

| Methionine (Met) | -CH₂-CH₂-S-CH₃ | ~163 | High (Sulfoxide/Sulfone) | Native sequences |

| Norleucine (Nle) | -CH₂-CH₂-CH₂-CH₃ | ~163 | None | Therapeutic OXR drugs |

| Difluoromethionine | -CH₂-CH₂-S-CHF₂ | ~175 | Low (Electron withdrawal) | ¹⁹F NMR Probing[6] |

| Ethionine (Eth) | -CH₂-CH₂-S-CH₂-CH₃ | ~180 | High | Structural variants |

Experimental Workflows: Synthesis and Validation

The substitution of Met with Nle fundamentally simplifies the peptide manufacturing process. By removing the sulfur atom, the need for noxious, malodorous scavengers (like ethanedithiol or thioanisole) during cleavage is eliminated[2].

Peptide drug design workflow incorporating oxidation-resistant (OXR) isosteres.

Protocol 1: Fmoc-SPPS of Norleucine-Substituted Peptides

Causality Note: We utilize OxymaPure/DIC rather than HOBt/HATU. Oxyma provides superior suppression of racemization and avoids the explosive risks associated with benzotriazoles, ensuring a highly scalable and safe coupling environment.

-

Resin Preparation: Swell Rink Amide AM resin (or 2-CTC resin for free C-terminus) in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

-

Amino Acid Coupling:

-

Prepare a solution of Fmoc-Nle-OH (4 equivalents), OxymaPure (4 eq), and N,N'-Diisopropylcarbodiimide (DIC, 4 eq) in DMF.

-

Add to the resin and agitate at room temperature for 45 minutes.

-

Wash with DMF (5 × 1 min).

-

-

Sequence Elongation: Repeat deprotection and coupling for the remainder of the sequence.

-

Global Cleavage (The Nle Advantage):

-

Because Nle cannot undergo S-alkylation or oxidation, complex cleavage cocktails (e.g., Reagent K) are unnecessary.

-

Use a simplified cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

-

-

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant, and lyophilize.

Protocol 2: LC-MS Forced Degradation (Oxidation Assay)

To self-validate the success of the isostere substitution, a forced degradation assay must be performed comparing the Wild-Type (WT) Met-peptide against the Nle-peptide.

-

Sample Preparation: Dissolve purified WT peptide and Nle-peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.

-

Oxidative Stress: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 0.5% (v/v). Incubate at 37°C.

-

Time-Course Sampling: Extract 20 µL aliquots at t = 0, 1, 4, and 24 hours.

-

Quenching: Immediately quench the oxidation by adding 2 µL of 100 mM methionine (as a sacrificial scavenger) or by flash freezing.

-

LC-MS Analysis: Inject samples onto a C18 Reversed-Phase column coupled to an ESI-MS.

-

Expected Result: The WT peptide will show a rapid depletion of the parent mass, replaced by a peak at +16 Da (Met-sulfoxide) eluting slightly earlier due to increased polarity[7]. The Nle-peptide will show zero mass shift and identical retention time across all time points, validating absolute oxidation resistance.

-

Conclusion

The strategic replacement of methionine with isosteres like norleucine is a transformative step in peptide drug design. By understanding the causality behind methionine's chemical liabilities, researchers can engineer peptides that bypass complex manufacturing hurdles, eliminate the need for toxic synthesis scavengers, and guarantee long-term pharmacokinetic stability without sacrificing biological efficacy.

References

-

Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres bioRxiv[Link]

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection ACS Omega[Link]

-

Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen PMC - NIH[Link]

-

Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis Analytical Chemistry - ACS Publications[Link]

-

Non-Canonical Amino Acids in Analyses of Protease Structure and Function PMC - NIH[Link]

-

Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery Journal of Medicinal Chemistry - ACS Publications[Link]

-

Oxidation increases the strength of the methionine-aromatic interaction PMC - NIH[Link]

Sources

- 1. Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Engineering Bioavailability: Hydrophobic N-Methyl Amino Acids in Peptidomimetics

Executive Summary

The incorporation of hydrophobic N-methyl amino acids (e.g., N-Me-Val, N-Me-Leu, N-Me-Phe) represents a pivotal strategy in the transition from native peptides to peptidomimetics. By replacing the amide proton (NH) with a methyl group, researchers can simultaneously enhance metabolic stability against proteases and improve membrane permeability by reducing the desolvation energy penalty. This guide details the physicochemical mechanics, synthetic routes, and validation protocols required to master this modification.

The Pharmacokinetic Imperative: The "Chameleon" Effect

Native peptides generally suffer from poor oral bioavailability due to two factors: rapid proteolytic cleavage and low membrane permeability caused by high polarity. N-methylation addresses both:

-

Proteolytic Shielding: The steric bulk of the N-methyl group prevents proteases from accessing the scissile bond.[1]

-

Lipophilicity & Permeability: The amide NH is a strong Hydrogen Bond Donor (HBD). To cross a cell membrane, an HBD must shed its water of solvation, an energetically costly process. N-methylation removes this HBD.

The Chameleon Effect: Research by Scott Lokey (UC Santa Cruz) demonstrated that cyclic N-methylated peptides can behave like "chameleons." In aqueous solution, they expose polar groups to maintain solubility. In the lipid bilayer, they undergo a conformational shift, burying polar groups and exposing hydrophobic N-methyl/side chains to traverse the membrane [1].

Physicochemical Mechanics: The Cis/Trans Equilibrium

Unlike standard amide bonds, which overwhelmingly favor the trans conformation (ω ≈ 180°) due to steric clash between

-

Standard Amide: Trans is favored by >99%.

-

N-Methyl Amide: The energy difference between cis and trans is significantly reduced because the N-methyl group creates steric clash in both conformations. This leads to a significant population of the cis isomer (ω ≈ 0°), often inducing a "kink" in the peptide backbone that mimics

-turns.

Visualization: Conformational Impact[2]

Figure 1: N-methylation destabilizes the trans-isomer, increasing cis-isomer population and inducing backbone curvature.

Strategic Synthesis: Building Blocks vs. On-Resin

The synthesis of N-methylated peptides is non-trivial. The N-methyl group introduces severe steric hindrance, making the coupling of the next amino acid difficult.

Decision Matrix: Synthesis Route

Figure 2: Strategic workflow for selecting the synthesis method and coupling reagents.

Protocol A: On-Resin N-Methylation (Fukuyama-Mitsunobu)

When a commercial building block is unavailable, the Fukuyama-Mitsunobu reaction is the gold standard. This method uses the 2-nitrobenzenesulfonyl (o-NBS) group to activate the amine for alkylation [2].

Reagents:

-

o-NBS-Cl: 2-Nitrobenzenesulfonyl chloride.

-

Collidine: 2,4,6-Trimethylpyridine (Base).[2]

-

Methylating Agent: Methyl 4-nitrobenzenesulfonate (Me-ONs) or Methyl Iodide (MeI).

-

Deprotection: 2-Mercaptoethanol (2-ME).

Step-by-Step Methodology:

-

Protection (Activation):

-

Wash resin with DCM.[4]

-

Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

-

Shake for 2 hours. Verify with Ninhydrin test (should be negative/colorless).

-

-

Methylation:

-

Wash resin with NMP.

-

Add DBU (3 eq) in NMP to deprotonate the sulfonamide.

-

Add Me-ONs (4 eq) or MeI (10 eq).

-

Shake for 1 hour. Repeat this step once to ensure completion.

-

-

Deprotection (Removal of o-NBS):

-

Wash resin with NMP.

-

Add 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.

-

Shake for 30 minutes. Repeat twice.

-

Wash thoroughly with NMP, then DCM.

-

Validation: Chloranil test (should be blue, indicating secondary amine).

-

Protocol B: The "Difficult Coupling" (Coupling to N-Me)

Coupling an amino acid onto an N-methylated residue is the bottleneck. The nucleophile is sterically hindered and secondary. Standard HBTU/HOBt protocols will fail, leading to deletions.

Preferred Reagents:

-

HATU/HOAt: The 7-azabenzotriazole group utilizes a neighboring group effect (pyridine nitrogen) to accelerate the reaction.

-

PyBrOP: A bromophosphonium reagent. Unlike PyBOP, it does not require HOBt/HOAt, generating a highly reactive acyl bromide intermediate in situ [3].

Protocol (PyBrOP Method for Steric Bulk):

-

Preparation:

-

Amino Acid (4 eq).[4]

-

PyBrOP (4 eq).

-

DIEA (8 eq).

-

Solvent: DCM/DMF (1:1). Note: DCM helps solubilize hydrophobic protected amino acids.

-

-

Execution:

-

Dissolve AA and PyBrOP in the solvent mixture.[4]

-

Add DIEA (activates the reaction).

-

Immediately add to the resin containing the N-methylated N-terminus.

-

Reaction Time: 2 to 12 hours (overnight recommended for Val/Ile).

-

-

Monitoring:

-

Standard Kaiser test does not work on secondary amines. Use the Chloranil Test or p-Nitrophenol ester test .

-

If positive (incomplete), repeat coupling with HATU or switch to Triphosgene mediated coupling (acid chloride method).

-

Data Presentation & Validation

Comparative Efficiency of Coupling Reagents

The following table summarizes coupling yields for the difficult junction Fmoc-Val-OH + H-MeVal-Resin :

| Reagent | Conditions | Yield (%) | Notes |

| HBTU/HOBt | 3 eq, DIEA, 2h | < 20% | Failed. High deletion sequences. |

| PyBOP/HOBt | 3 eq, DIEA, 2h | 45% | Moderate. Slow kinetics. |

| HATU/HOAt | 3 eq, DIEA, 2h | 85% | Recommended. Low racemization. |

| PyBrOP | 3 eq, DIEA, 2h | 92% | Best for steric bulk. Risk of racemization if base is too high. |

| Triphosgene | In situ acid chloride | >95% | Excellent, but technically demanding (moisture sensitive). |

Analytical Validation

-

NMR Signatures: N-methyl groups appear as sharp singlets around 2.8–3.2 ppm in

H NMR. Due to cis/trans isomerism, you will often see rotamers (duplicated peaks) in the NMR spectrum. Do not mistake this for impurity. -

HPLC: N-methylated peptides are more hydrophobic. Expect a shift to higher retention times (higher % ACN) compared to the non-methylated parent.

References

-

Lokey, R. S., et al. (2011). "Passive Membrane Permeability in Cyclic Peptides." Nature Chemical Biology. Available at: [Link]

-

Miller, S. C., & Scanlan, T. S. (1997). "Site-selective N-methylation of peptides on solid support." Journal of the American Chemical Society. Available at: [Link]

-

Coste, J., et al. (1994).[5] "Coupling N-Methylated Amino Acids Using PyBrOP and PyCloP Halogenophosphonium Salts." Journal of Organic Chemistry. Available at: [Link]

-

Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Available at: [Link]

Sources

An In-depth Technical Guide to N-Fmoc-N-methyl-L-norleucine: Supplier Specifications, Quality Control, and Application in Peptide Synthesis

Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics

In the landscape of modern drug discovery and development, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often offset by challenges such as susceptibility to enzymatic degradation and poor membrane permeability. A key strategy to overcome these hurdles is the site-specific N-methylation of the peptide backbone. The introduction of a methyl group on the amide nitrogen, as seen in N-Fmoc-N-methyl-L-norleucine, offers a subtle yet profound modification with significant benefits. This alteration enhances proteolytic resistance, improves pharmacokinetic profiles, and can induce favorable conformational constraints, ultimately leading to more robust and effective peptide-based drugs.[1][2]

N-Fmoc-N-methyl-L-norleucine is a crucial building block for chemists aiming to leverage these advantages. As a derivative of norleucine, an isomer of leucine, it provides a non-proteinogenic option for probing structure-activity relationships and optimizing peptide properties. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for a well-established and versatile approach to peptide assembly.[3][4] This guide provides an in-depth technical overview of N-Fmoc-N-methyl-L-norleucine, from sourcing and quality control to its practical application, aimed at researchers, scientists, and drug development professionals.

Supplier Specifications: A Critical First Pass in Quality Assessment

The quality of the final peptide is intrinsically linked to the purity of the starting materials.[5] Therefore, a thorough evaluation of supplier specifications for N-Fmoc-N-methyl-L-norleucine is the first and most critical step in ensuring a successful synthesis campaign. While specifications may vary between suppliers, several key parameters should be scrutinized.

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |

| Chem-Impex | Fmoc-N-methyl-L-norleucine | 112883-42-8 | ≥ 99.5% | Chiral HPLC |

| Sigma-Aldrich | Fmoc-N-Me-Nle-OH | 112883-42-8 | ≥ 96.0% | HPLC |

| Thermo Scientific | N-Fmoc-N-methyl-L-norleucine, 96% | 112883-42-8 | >95.0% | HPLC |

| CymitQuimica | N-Fmoc-N-methyl-L-norleucine, 96% | 112883-42-8 | 96% | Not Specified |

| Advanced ChemTech | Fmoc-MeNle-OH | 112883-42-8 | Not Specified | Not Specified |

Table 1: Comparison of Supplier Specifications for N-Fmoc-N-methyl-L-norleucine. [2][6][7][8][9]

It is imperative for researchers to look beyond the headline purity percentage and understand the analytical method used. A specification of "≥ 99.5% (Chiral HPLC)" is significantly more informative and stringent than "≥ 96.0% (HPLC)," as the former provides assurance of both chemical and enantiomeric purity.

The Causality of Purity: Understanding the Impact of Impurities in SPPS

Even seemingly minor impurities in Fmoc-amino acid building blocks can have a cascading negative effect on the outcome of a peptide synthesis, particularly for longer and more complex sequences.[5] Understanding the nature of these impurities and their potential consequences is crucial for troubleshooting and ensuring the synthesis of high-quality peptides.

Common Impurities and Their Consequences:

-

D-Enantiomer: The presence of the incorrect enantiomer (D-form in this case) will lead to the formation of diastereomeric peptides. These can be challenging to separate from the desired peptide and may have altered biological activity or immunogenicity.[10]

-

Dipeptide (Fmoc-N-Me-Nle-N-Me-Nle-OH): This impurity arises from the reaction of the Fmoc-introducing reagent with an already formed Fmoc-amino acid. Its presence leads to the "double insertion" of the amino acid residue into the peptide sequence, resulting in a longer and incorrect peptide.[11]

-

Free Amino Acid (N-methyl-L-norleucine): Incomplete Fmoc protection results in the presence of the free amino acid. This can lead to the double insertion of the residue during the coupling step.[11]

-

β-Alanyl Impurities: These can originate from the rearrangement of the Fmoc-introducing reagent and result in the undesired incorporation of a β-alanine residue.

-

Acetic Acid: A seemingly innocuous impurity, acetic acid can act as a capping agent, terminating the peptide chain elongation and leading to truncated sequences.

The following diagram illustrates the workflow for assessing and mitigating the risks associated with these impurities.

Caption: Quality control workflow for incoming N-Fmoc-N-methyl-L-norleucine.

Self-Validating Protocols for Quality Control

To ensure the highest quality of N-Fmoc-N-methyl-L-norleucine for use in synthesis, in-house verification of purity is strongly recommended. The following are detailed protocols for reversed-phase and chiral high-performance liquid chromatography (HPLC).

Experimental Protocol 1: RP-HPLC for Chemical Purity Assessment

Objective: To determine the chemical purity of N-Fmoc-N-methyl-L-norleucine and identify any potential synthesis-related impurities.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample Solvent: Acetonitrile/Water (50:50, v/v)

-

N-Fmoc-N-methyl-L-norleucine sample

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the N-Fmoc-N-methyl-L-norleucine sample in the sample solvent to a final concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Set the column temperature to 25°C.

-

Equilibrate the column with 30% Mobile Phase B for at least 15 minutes.

-

Inject 10 µL of the prepared sample.

-

Run a linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

-

Maintain a constant flow rate of 1.0 mL/min.

-

Monitor the elution profile using a UV detector at 265 nm.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the chemical purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

-

Experimental Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

Objective: To separate and quantify the L- and D-enantiomers of N-Fmoc-N-methyl-norleucine.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Polysaccharide-based chiral stationary phase column (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% TFA), typically in a 60:40 (v/v) ratio. The exact ratio may need to be optimized for baseline separation.

-

Sample Solvent: Mobile Phase

-

N-Fmoc-N-methyl-DL-norleucine (racemic standard)

-

N-Fmoc-N-methyl-L-norleucine sample

Procedure:

-

Sample Preparation:

-

Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 0.5 mg/mL to determine the retention times of both enantiomers.

-

Prepare a solution of the N-Fmoc-N-methyl-L-norleucine sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

-

HPLC Conditions:

-

Set the column temperature to 25°C.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of the racemic standard and then the sample.

-

Maintain a constant flow rate of 1.0 mL/min.

-

Monitor the elution profile using a UV detector at 220 nm.[5]

-

-

Data Analysis:

-

Identify the peaks corresponding to the D- and L-enantiomers from the chromatogram of the racemic standard.

-

In the sample chromatogram, integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of N-methylated amino acids such as N-Fmoc-N-methyl-L-norleucine into a growing peptide chain requires consideration of the increased steric hindrance at the N-terminus. This can slow down the coupling reaction compared to their non-methylated counterparts.

Optimized Coupling Protocol

Objective: To efficiently couple N-Fmoc-N-methyl-L-norleucine to the deprotected N-terminus of a resin-bound peptide.

Materials:

-

Fmoc-deprotected peptide-resin

-

N-Fmoc-N-methyl-L-norleucine (3-5 equivalents relative to resin loading)

-

Coupling reagent: HATU (3.9 equivalents) or HCTU

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) or 2,4,6-Collidine

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Activation: In a separate vessel, dissolve N-Fmoc-N-methyl-L-norleucine and the coupling reagent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature. The coupling time may need to be extended to 2-4 hours, or even overnight, to ensure complete reaction.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling. Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue. A chloranil test can be used to detect the presence of secondary amines.

-

Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents.

The following diagram illustrates the key steps in the SPPS cycle for incorporating N-Fmoc-N-methyl-L-norleucine.

Caption: Simplified SPPS cycle for N-Fmoc-N-methyl-L-norleucine incorporation.

Conclusion

N-Fmoc-N-methyl-L-norleucine is a valuable tool for peptide chemists seeking to enhance the therapeutic properties of their molecules. However, its successful application hinges on a thorough understanding of its quality attributes and the nuances of its incorporation into peptide chains. By carefully selecting suppliers, performing rigorous in-house quality control, and optimizing coupling protocols, researchers can confidently leverage the benefits of N-methylation to advance their drug discovery and development programs. This guide provides a framework for these critical considerations, empowering scientists to make informed decisions and achieve their synthetic goals.

References

-

Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 89-98. Retrieved from [Link]

-

Aurelio, L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. Retrieved from [Link]

-

Komaravolu, Y., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 10(42), 25035-25045. Retrieved from [Link]

-

Innovating with Amino Acids: The Impact of Fmoc-N-methyl-L-isoleucine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Di Gioia, M. L., et al. (2007). Solid-phase synthesis of N-nosyl- and N-Fmoc-N-methyl-alpha-amino acids. The Journal of Organic Chemistry, 72(10), 3723–3728. Retrieved from [Link]

-

Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 133–143. Retrieved from [Link]

-

What is the usual nature of impurities in synthetic peptides? (2015). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. phenomenex.com [phenomenex.com]

- 6. N-Fmoc-N-methyl-L-norleucine, 96% | CymitQuimica [cymitquimica.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. Fmoc-N-Me-Nle-OH ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 9. H63992.06 [thermofisher.cn]

- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

Methodological & Application

protocol for coupling Fmoc-N-methyl-L-norleucine in SPPS

Title: Advanced Protocol for the Incorporation of Fmoc-N-Methyl-L-Norleucine in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Context

The incorporation of N-methylated aliphatic amino acids, such as N-methyl-L-norleucine (N-Me-Nle), is a cornerstone strategy in the development of peptidomimetic therapeutics. Backbone N-methylation enhances proteolytic stability, increases lipophilicity, and restricts conformational flexibility, which can dramatically improve target receptor binding affinity and overall bioavailability[1].

However, substituting the amide proton with a methyl group introduces severe steric hindrance. This physical barrier complicates two critical phases of Solid-Phase Peptide Synthesis (SPPS):

-

Acylation of the growing peptide chain with the activated Fmoc-N-Me-Nle-OH.

-

Acylation of the sterically hindered secondary amine of the newly incorporated N-Me-Nle residue by the subsequent amino acid.

Standard coupling reagents like HBTU or DIC/HOBt lack the necessary reactivity to drive these hindered reactions to completion, frequently resulting in truncated sequences or deletion peptides[2]. To overcome this thermodynamic and kinetic barrier, researchers must utilize highly reactive aminium/uronium salts (e.g., HATU, COMU) combined with optimized non-nucleophilic bases and, when necessary, elevated temperatures.

Causality in Reagent Selection

A self-validating experimental design requires understanding why specific reagents are chosen over standard SPPS protocols:

-

Why HATU or COMU? HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at position 7 of the HOAt ring acts as an intramolecular base, providing a neighboring group effect that accelerates the nucleophilic attack of the hindered amine[2][3]. COMU, a morpholino-based uronium salt of OxymaPure, offers superior reactivity for coupling onto N-methylated residues with a lower risk of epimerization and a safer byproduct profile than HATU[3].

-

Why sym-Collidine over DIPEA? Prolonged coupling times inherently increase the risk of epimerization (racemization) at the alpha-carbon of the activated amino acid via oxazolone formation. Sym-collidine (2,4,6-trimethylpyridine) is a weaker, more sterically hindered base than DIPEA. It minimizes base-catalyzed proton abstraction at the chiral center while still facilitating efficient carboxylate activation[3].

-

Why Elevated Temperature? The steric clash between the N-methyl group and the incoming activated ester creates a massive activation energy barrier. Conventional room-temperature couplings can take up to 24 hours. Microwave-assisted SPPS (MW-SPPS) or conventional heating at 50–75°C provides the thermal energy required to overcome this barrier and simultaneously disrupts inter-chain hydrogen bonding (aggregation) within the resin matrix[4].

Quantitative Data: Coupling Reagent Efficacy

Table 1: Comparison of Coupling Conditions for N-Methylated Amino Acids

| Coupling Reagent | Additive | Preferred Base | Relative Efficiency | Epimerization Risk | Est. Reaction Time |

| HBTU / TBTU | HOBt | DIPEA | Low | Moderate | 12 - 24 h |

| DIC | OxymaPure | None / Collidine | Moderate | Very Low | 4 - 8 h |

| HATU | HOAt (In-situ) | DIPEA | High | Moderate | 2 - 4 h |

| HATU | HOAt (In-situ) | sym-Collidine | High | Low | 2 - 4 h |

| COMU | OxymaPure (In-situ) | DIPEA / sym-Collidine | Very High | Low | 1 - 2 h |

Experimental Workflows & Activation Pathways

Workflow for coupling Fmoc-N-Me-Nle-OH and the subsequent amino acid in SPPS.

Mechanistic pathway of HATU-mediated activation and peptide bond formation.

Step-by-Step Protocol

Materials Required:

-

Resin: Rink Amide MBHA or 2-Chlorotrityl Chloride (2-CTC) resin. (Note: Low loading of 0.3 - 0.5 mmol/g is highly recommended to minimize steric aggregation).

-

Amino Acids: Fmoc-N-Me-Nle-OH, and standard Fmoc-AA-OH.

-

Coupling Reagents: HATU, COMU.

-

Bases: N,N-Diisopropylethylamine (DIPEA), sym-Collidine.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Part A: Coupling Fmoc-N-Me-Nle-OH to the Peptide Chain

-

Resin Swelling: Swell the resin (calculated for 0.1 mmol scale) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

-

Pre-Activation: In a separate vial, dissolve Fmoc-N-Me-Nle-OH (4.0 equiv, 0.4 mmol) and HATU (3.9 equiv, 0.39 mmol) in a minimum volume of DMF (approx. 2 mL). Add sym-collidine (8.0 equiv, 0.8 mmol). Allow the mixture to pre-activate for exactly 1–2 minutes.

-

Critical Insight: Do not exceed 2 minutes of pre-activation. Prolonged activation of N-methyl amino acids exacerbates oxazolone-mediated epimerization.

-

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. If utilizing MW-SPPS, heat at 50°C for 15 minutes[4].

-

Washing & Monitoring: Drain and wash the resin with DMF (5 × 1 min). Perform a standard Kaiser test. If the beads show any blue coloration (positive), perform a second coupling using fresh reagents.

Part B: Coupling the Subsequent Amino Acid onto N-Me-Nle

Note: This is the most sterically demanding step of the synthesis. The secondary amine of N-Me-Nle is a remarkably poor nucleophile.

-

Fmoc Deprotection of N-Me-Nle: Treat the resin with 20% piperidine in DMF (2 × 15 min).

-

Critical Insight: If N-Me-Nle is the second residue attached to the resin, prolonged piperidine treatment can cause diketopiperazine (DKP) formation, prematurely cleaving the dipeptide. To suppress DKP formation, use 20% piperidine with 0.1 M HOBt, or utilize a highly sterically hindered resin like 2-CTC.

-

-

Activation of the Next Amino Acid: Dissolve the subsequent Fmoc-AA-OH (5.0 equiv) and COMU (4.9 equiv) in DMF. Add DIPEA (10.0 equiv). Pre-activate for 1 minute. COMU is strictly preferred here due to its superior efficiency for coupling onto N-methylated residues[3].

-

Coupling: Add the mixture to the resin. Agitate at 50°C (microwave or conventional heating) for 1 hour. If heating is unavailable, perform a double coupling at room temperature for 4 hours each.

-

Monitoring: The Kaiser test is fundamentally unreliable for secondary amines and will yield a false negative[2]. You must use the Chloranil test or Bromophenol Blue test to accurately monitor the presence of unreacted secondary amines[2]. Wash thoroughly with DMF and DCM before proceeding to the next cycle.

References

-

BenchChem. "Application Notes and Protocols for the Coupling of N-Methylated Amino Acids." BenchChem.

-

Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.

-

Rodríguez et al. "A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides." ResearchGate.

-

ACS Publications. "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications." Chemical Reviews.

Sources

Application Note & Protocols: Microwave-Assisted Synthesis of N-Methylated Peptides

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-methylation of the peptide backbone is a critical chemical modification used to enhance the pharmacological properties of therapeutic peptides, including improved metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] However, the synthesis of N-methylated peptides is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which significantly impedes acylation efficiency during solid-phase peptide synthesis (SPPS). This application note provides a comprehensive guide to leveraging microwave-assisted SPPS (MW-SPPS) to overcome these synthetic hurdles. We present detailed protocols for two primary strategies: on-resin N-methylation and the direct incorporation of N-methylated amino acid building blocks. These methodologies demonstrate that microwave irradiation dramatically accelerates reaction times, improves coupling efficiency for sterically hindered residues, and ultimately leads to higher purity crude products compared to conventional room temperature methods.[4][5][6]

The Principle: Overcoming Synthetic Barriers with Microwave Energy

The core challenge in synthesizing N-methylated peptides lies in the coupling step onto the N-methylated amine. This secondary amine is significantly less nucleophilic and more sterically hindered than a primary amine, leading to slow and often incomplete reactions.[4]

Microwave-assisted synthesis directly addresses this challenge through efficient and uniform bulk heating.[7] Unlike conventional heating which relies on slow thermal conduction from the vessel walls, microwave energy passes through the vessel and directly interacts with polar molecules (dipole rotation) and ions (ionic conduction) in the reaction mixture.[5][6] This results in:

-

Rapid & Uniform Heating: The reaction mixture reaches the target temperature in seconds, providing the necessary activation energy to overcome the steric barrier of difficult couplings.[7]

-

Reduced Reaction Times: Coupling and deprotection cycles that take hours at room temperature can be completed in minutes, significantly shortening total synthesis time.[5]

-

Improved Purity & Yields: By minimizing reaction times, microwave heating reduces the opportunity for side reactions such as racemization and aspartimide formation that can occur during prolonged exposure to synthesis reagents.[7][8][9]

-

Disruption of Aggregation: For difficult or aggregation-prone sequences, the rapid heating can help disrupt on-resin secondary structure formation, improving reagent access and overall synthesis efficiency.[6][8][10]

The following workflow illustrates the fundamental enhancement provided by microwave energy in a typical SPPS cycle.

Figure 1: General workflow of a microwave-assisted SPPS cycle. Microwave energy is applied during the critical deprotection and coupling steps to accelerate the reactions.

Strategy 1: Microwave-Assisted On-Resin N-Methylation

This strategy involves synthesizing a peptide sequence and then selectively methylating the backbone amide of a specific residue while the peptide is still attached to the solid support. This method is particularly useful for performing an "N-methyl scan" to rapidly evaluate the effect of methylation at different positions in a bioactive peptide.[1]

Protocol 1: On-Resin N-Methylation

This protocol is adapted from established methods for solid-phase direct alkylation.[1][2] It follows a three-step process: (1) Sulfonamide protection of the terminal amine, (2) Methylation of the sulfonamide, and (3) Deprotection of the sulfonamide to reveal the N-methylated amine, ready for the next coupling.

Materials and Reagents

| Reagent | Purpose |

| Fmoc-protected peptide-on-resin | Starting material |

| Dichloromethane (DCM) | Solvent |

| Dimethylformamide (DMF) | Solvent |

| 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | Amine protection |

| Diisopropylethylamine (DIEA) | Base |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base |

| Methyl p-toluenesulfonate (Me-p-Ts) or Dimethyl sulfate | Methylating agent |

| β-Mercaptoethanol (BME) | Sulfonamide deprotection |

Step-by-Step Methodology

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

-

Sulfonamide Protection:

-

Prepare a solution of o-NBS-Cl (5 eq.) and DIEA (10 eq.) in DCM.

-

Add the solution to the resin and shake at room temperature for 30-60 minutes.

-

Wash the resin thoroughly with DCM followed by DMF.

-

-

Microwave-Assisted N-Methylation:

-

Prepare a solution of DBU (5 eq.) and Methyl p-toluenesulfonate (10 eq.) in DMF.

-

Add the solution to the resin in a microwave-safe vessel.

-

Irradiate in a microwave peptide synthesizer for 10-20 minutes at 50°C.

-

Wash the resin thoroughly with DMF.

-

-

Sulfonamide Deprotection:

-

Prepare a solution of β-Mercaptoethanol (20 eq.) and DBU (10 eq.) in DMF.

-

Add the solution to the resin and shake at room temperature for 2 x 10 minutes.

-

Wash the resin thoroughly with DMF. The N-methylated amine is now ready for the next coupling step.

-

-

Coupling onto the N-Methyl Amine: Proceed with the next amino acid coupling using the protocol described in Section 3 .

Figure 2: Workflow for microwave-assisted on-resin N-methylation.

Strategy 2: The N-Methyl Amino Acid Building Block Approach

The most common and robust method for synthesizing N-methylated peptides involves the use of pre-prepared Fmoc-N-methyl-amino acid building blocks.[11] While this avoids the on-resin modification steps, the critical challenge remains the coupling of the subsequent amino acid onto the sterically hindered N-methylated residue. Microwave energy is exceptionally effective at driving this difficult coupling to completion.[4]

Protocol 2: Microwave-Assisted Coupling onto an N-Methylated Residue

This protocol details the critical coupling step onto an N-methylated N-terminus.

Materials and Reagents

| Reagent | Purpose |

| Peptide-resin with N-methyl-AA N-terminus | Starting material |

| Fmoc-protected amino acid | Incoming amino acid |

| HATU or COMU | Coupling reagent |

| Diisopropylethylamine (DIEA) or Collidine | Base |

| Dimethylformamide (DMF) | Solvent |

| Bromophenol Blue | Reaction monitoring |

Step-by-Step Methodology

-

Resin Preparation: Swell the peptide-resin (with the N-methylated amine at the N-terminus) in DMF inside a microwave-safe reaction vessel.

-

Prepare Coupling Solution: In a separate tube, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (or an alternative high-efficiency coupling reagent) (4 eq.), and DIEA (8 eq.) in DMF.[12] Pre-activate for 1-2 minutes.

-

Microwave Coupling:

-

Add the activated amino acid solution to the resin.

-

Place the vessel in the microwave peptide synthesizer.

-

Irradiate with microwave energy to maintain a temperature of 90°C for 10-30 minutes. The extended time and high temperature are crucial for this sterically hindered coupling.

-

-

Reaction Monitoring:

-

After the coupling cycle, take a small sample of the resin and wash it.

-

Perform a Bromophenol Blue test.[12] A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete coupling. The standard ninhydrin test will not work as it only reacts with primary amines.

-

If the test is positive (blue/green), perform a second coupling (re-couple) under the same microwave conditions.

-

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF to prepare for the next Fmoc-deprotection step.

Figure 3: Workflow for microwave-assisted coupling onto an N-methylated residue.

Data Summary: Performance Comparison

Microwave assistance provides a clear advantage in both speed and quality for the synthesis of N-methylated peptides.

| Parameter | Conventional (Room Temp) Synthesis | Microwave-Assisted Synthesis (MW-SPPS) | Advantage |

| Coupling Time | 2 - 12 hours | 10 - 30 minutes | Drastic reduction in synthesis time. [5][7] |

| Crude Purity | Often low due to deletion sequences | Significantly higher | Fewer side reactions and more complete couplings lead to a cleaner crude product. [4][7] |

| Yield | Variable, often reduced | Generally improved | Higher coupling efficiency minimizes chain termination, improving overall yield. [5][8] |

| Solvent Usage | High | Reduced by up to 95% with modern systems | Faster cycles and wash-free technologies reduce environmental impact and cost. [7] |

Post-Synthesis: Purification and Characterization

Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).

Purification: The crude peptide should be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

-

Column: A C18 column is suitable for most N-methylated peptides.

-

Solvents: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.[14]

-

Retention Time: N-methylation increases the hydrophobicity of a peptide. Therefore, an N-methylated peptide will typically have a longer retention time on an RP-HPLC column compared to its non-methylated counterpart.[15][16]

Characterization: The identity and purity of the final product must be confirmed.

-

Mass Spectrometry (MS): This is essential to confirm the correct molecular weight. Each N-methylation adds 14.02 Da (CH₂) to the total mass of the peptide.[15]

-

Analytical HPLC: Used to determine the purity of the final lyophilized product.[13]

Troubleshooting and Expert Insights

-

Incomplete Coupling: This is the most common issue. Always use a high-efficiency coupling reagent like HATU or COMU. Do not hesitate to perform a second coupling if the Bromophenol Blue test is positive. The combination of high temperature (90°C) and extended time (up to 30 min) is key.

-

Racemization: While microwave heating accelerates reactions, it can also increase the risk of racemization for certain amino acids (e.g., Cys, His) if not properly controlled.[6][10] Using carbodiimide-based coupling with an additive like Oxyma Pure at elevated temperatures can help mitigate this risk compared to onium salt-based methods that use strong bases.[8][9]

-

Solvent Choice: DMF and NMP are excellent solvents for MW-SPPS due to their high polarity and ability to absorb microwave energy efficiently.[6]

Conclusion

Microwave-assisted solid-phase synthesis is a transformative technology for the production of N-methylated peptides. It effectively overcomes the significant kinetic barriers associated with coupling to sterically hindered secondary amines, a hallmark of N-methylated peptide synthesis. By dramatically reducing reaction times and improving coupling efficiencies, MW-SPPS enables the reliable and rapid production of high-purity N-methylated peptides, thereby accelerating research and development in therapeutic peptide design.

References

- Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Google Cloud.

- Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.). CD Formulation.

- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2013). Springer Nature Experiments.

-

Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved March 3, 2026, from [Link]

-

Cheung, S. T., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry. Retrieved March 3, 2026, from [Link]

-

Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

-

Microwave-assisted Peptide Synthesis. (2015). Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]

-

A convenient microwave-enhanced solid-phase synthesis of short chain N -methyl-rich peptides. (2025). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. (2015). YouTube. Retrieved March 3, 2026, from [Link]

-

Ribosomal Synthesis of N-Methyl Peptides. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

-

Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved March 3, 2026, from [Link]

-

Microwave SPPS Technology. (n.d.). AmbioPharm. Retrieved March 3, 2026, from [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

- Microwave-assisted peptide synthesis. (2013). Google Patents.

-

Microwave heating in solid-phase peptide synthesis. (2011). Chemical Society Reviews. Retrieved March 3, 2026, from [Link]

-

Should My Peptide Be Methylated?. (2025). LifeTein. Retrieved March 3, 2026, from [Link]

-

Using microwave heating for your stapled peptide synthesis. (2023). Biotage. Retrieved March 3, 2026, from [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Hichrom. Retrieved March 3, 2026, from [Link]

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (2023). MDPI. Retrieved March 3, 2026, from [Link]

Sources

- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 8. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]

- 10. Microwave heating in solid-phase peptide synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. books.rsc.org [books.rsc.org]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. hplc.eu [hplc.eu]

- 15. lifetein.com [lifetein.com]

- 16. mdpi.com [mdpi.com]

Application Note: N-Methyl Scan Procedure using Fmoc-N-Me-Nle-OH

Executive Summary

The N-methyl scan is a pivotal technique in modern peptidomimetic drug discovery. By systematically replacing amide hydrogens with methyl groups, researchers can dramatically alter the physicochemical properties of a peptide without changing its side-chain topology.

This guide focuses on the specific incorporation of Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-Norleucine) . Norleucine (Nle) is frequently employed as an isostere for Methionine (Met) to eliminate oxidation liabilities while maintaining lipophilicity. When N-methylated, this residue serves a dual purpose: it acts as a conformational lock and a metabolic shield against proteolysis.

Key Deliverables of this Protocol:

-

Metabolic Stability: N-methylation blocks protease access to the peptide bond.

-

Permeability: masking the amide hydrogen reduces the energetic cost of desolvation, facilitating membrane traversal.

-

Conformational Rigidity: The steric clash of the N-methyl group restricts

and

Technical Background: The Steric Challenge

The synthesis of N-methylated peptides presents a unique challenge in Solid Phase Peptide Synthesis (SPPS). While coupling Fmoc-N-Me-Nle-OH to the resin-bound peptide is moderately difficult, the subsequent step—coupling the next amino acid onto the secondary amine of the N-methylated residue —is notoriously difficult.

The N-methyl group introduces significant steric hindrance, preventing the incoming activated amino acid from approaching the nucleophilic amine. Standard coupling reagents (e.g., HBTU) often result in incomplete coupling or deletion sequences. This guide prioritizes high-efficiency coupling systems (HATU/HOAt and PyBrOP) to overcome this barrier.

Mechanistic Workflow

The following diagram illustrates the critical decision points in the N-methyl scan workflow.

Figure 1: Critical path for N-methyl peptide synthesis. Note the specific QC step for secondary amines.

Materials & Reagents

| Component | Specification | Purpose |

| Target AA | Fmoc-N-Me-Nle-OH | The N-methylated building block.[1][2][3] |

| Resin | Rink Amide or 2-CTC | Low loading (0.3–0.5 mmol/g) recommended to reduce inter-chain aggregation. |

| Activator A | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Gold standard for hindered couplings. |

| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Suppresses racemization and enhances reactivity of HATU. |

| Activator B | PyBrOP | Specialized reagent for coupling onto secondary amines. |

| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic base. |

| Solvent | DMF (Anhydrous) | Primary solvent. |

| QC Reagent | Chloranil or p-Anil | CRITICAL: Ninhydrin (Kaiser) test does NOT work on secondary amines. |

Experimental Protocols

Protocol A: Coupling Fmoc-N-Me-Nle-OH to the Resin

Difficulty: Moderate Goal: Attach the N-methylated residue to the growing chain.

-

Resin Preparation: Swell resin in DMF for 30 mins.

-

Activation:

-

Dissolve Fmoc-N-Me-Nle-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add DIEA (6.0 eq).

-

Note: Pre-activation for 1-2 minutes is acceptable, but do not exceed 5 minutes to avoid guanidinium formation.

-

-

Coupling:

-

Add activated solution to the resin.[4]

-

Shake/agitate for 2 hours at room temperature.

-

-

Monitoring: Perform Standard Kaiser Test. (Since the previous AA is a primary amine, Kaiser is valid here).

Protocol B: Deprotection of the N-Methyl Group

Goal: Expose the secondary amine.

-

Add 20% Piperidine in DMF .

-

Agitate for 5 minutes , drain.

-

Add fresh 20% Piperidine in DMF .

-

Agitate for 15 minutes , drain.

-

Wash resin with DMF (5x) and DCM (3x).

QC STOP: Perform the Chloranil Test (See Section 5). The beads should turn blue/green . If they remain colorless, deprotection failed (unlikely) or the test was performed incorrectly.

Protocol C: Coupling ONTO the N-Methylated Terminus (The "Difficult Step")

Difficulty: High Goal: Form the amide bond between the next Fmoc-AA-OH and the bulky N-Me-Nle secondary amine.

Method 1: The HATU/HOAt High-Temp Method (Recommended First Line)

-

Dissolve Fmoc-AA-OH (5.0 eq), HATU (5.0 eq), and HOAt (5.0 eq) in DMF.

-

Add DIEA (10.0 eq).

-

Add solution to the resin containing the deprotected N-Me-Nle.

-

Microwave Option (Preferred): Heat to 75°C for 10 minutes (25W).

-

Caution: Do not use microwave if Cys or His are present (risk of racemization).

-

-

Room Temp Option: Agitate for 4–16 hours . Double coupling is mandatory.

Method 2: The PyBrOP Method (For Extremely Hindered Sequences) If Method 1 fails (confirmed by Chloranil test), use PyBrOP. This reagent generates an acid bromide in situ, which is highly reactive toward secondary amines.

-

Dissolve Fmoc-AA-OH (4.0 eq) in DCM/DMF (1:1).

-

Add PyBrOP (4.0 eq).

-

Add DIEA (8.0 eq).

-

Add to resin immediately.

-

Agitate for 12–24 hours at room temperature.

-

Note: PyBrOP couplings should ideally be performed in DCM or low-DMF mixtures to maximize the reactivity of the acid bromide species.

Quality Control: The Chloranil Test

WARNING: Do not use the Kaiser (Ninhydrin) test for checking the presence of the N-methyl secondary amine. It will yield a false negative (remains yellow).

Reagents:

-

Solution A: 2% Acetaldehyde in DMF.[10]

-

Solution B: 2% p-Chloranil in DMF.

Procedure:

-

Place a few resin beads in a small glass tube.

-

Add 2 drops of Solution A and 2 drops of Solution B.

-

Let stand for 5 minutes at room temperature.

-

Interpretation:

-

Dark Blue/Green Beads: Free secondary amine present (Deprotection successful / Coupling incomplete).

-

Colorless/Yellow Beads: No secondary amine (Coupling successful / Fmoc intact).

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield after N-Me-Nle | Incomplete coupling onto the secondary amine. | Switch to PyBrOP protocol or use Microwave heating (75°C). |

| Deletion Sequences | Steric hindrance preventing reaction. | Perform Double Coupling for the step immediately following N-Me-Nle. |

| Racemization | Over-activation during slow coupling. | Use HOAt as an additive; avoid collidine; keep temperature <50°C if Cys/His present. |

| Aggregation | Hydrophobic nature of Nle + N-Me. | Use PEG-PS resin or add chaotic salts (e.g., 0.1M LiCl) to the coupling mixture. |

Comparative Data: Coupling Efficiency

The following table summarizes typical conversion rates for coupling Fmoc-Ala-OH onto a resin-bound N-methyl residue (Model: Fmoc-Ala-N(Me)Nle-Resin).

| Coupling Reagent | Conditions | Time | Conversion Efficiency |

| HBTU / DIEA | RT | 2 hr | < 40% (Poor) |

| HATU / DIEA | RT | 2 hr | 65 - 75% |

| HATU / HOAt / DIEA | RT | 2 x 4 hr | > 95% |

| HATU / HOAt / DIEA | Microwave (75°C) | 10 min | > 98% |

| PyBrOP / DIEA | RT | 16 hr | > 95% |

References

-

Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

-

Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[11]

-

Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.

-

BenchChem. (2025).[7] "Chloranil Test Protocol (for Secondary Amines)."

-

Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters.

Sources

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Replacing Methionine with N-Methyl-Norleucine in Peptide Drugs

Abstract